molecular formula C15H18BrN3O B10894716 N-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-methylbenzamide

N-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-methylbenzamide

Cat. No.: B10894716
M. Wt: 336.23 g/mol
InChI Key: MDHKYRNDEPRMMT-UHFFFAOYSA-N
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Description

N-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-methylbenzamide is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry . This compound is characterized by the presence of a bromo-substituted pyrazole ring and a benzamide moiety, making it a valuable molecule for various research applications.

Chemical Reactions Analysis

N-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-methylbenzamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while substitution reactions can produce various substituted pyrazole derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-methylbenzamide involves its interaction with specific molecular targets. The bromo-substituted pyrazole ring can bind to active sites of enzymes or receptors, modulating their activity. This interaction can lead to inhibition or activation of biochemical pathways, depending on the target . The compound’s effects are mediated through its binding affinity and specificity for these molecular targets .

Comparison with Similar Compounds

N-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-methylbenzamide can be compared with other pyrazole derivatives, such as:

  • N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-methylbenzamide
  • N-[2-(4-fluoro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-methylbenzamide
  • N-[2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-methylbenzamide

These compounds share similar structural features but differ in their halogen substituents, which can influence their reactivity and biological activity . The uniqueness of this compound lies in its specific bromo substitution, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C15H18BrN3O

Molecular Weight

336.23 g/mol

IUPAC Name

N-[2-(4-bromo-3,5-dimethylpyrazol-1-yl)ethyl]-4-methylbenzamide

InChI

InChI=1S/C15H18BrN3O/c1-10-4-6-13(7-5-10)15(20)17-8-9-19-12(3)14(16)11(2)18-19/h4-7H,8-9H2,1-3H3,(H,17,20)

InChI Key

MDHKYRNDEPRMMT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCN2C(=C(C(=N2)C)Br)C

Origin of Product

United States

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